Comparative Antibacterial Activity of 1,3-Thiazolin-4-one Derivatives Against S. aureus
In a study evaluating twenty-three 1,3-thiazolin-4-one derivatives, a subset of compounds demonstrated superior antibacterial activity compared to the clinical comparator moxifloxacin and the established inhibitor indolmycin. This provides class-level evidence for the scaffold's potential. Specifically, compounds 3a-c, 3e-h, 6b-c, and 9a-c yielded Minimum Inhibitory Concentration (MIC) values that were better than those of moxifloxacin against Staphylococcus aureus [1]. Furthermore, compounds 3h and 9b displayed an antibacterial effect similar to indolmycin, a known tryptophanyl-tRNA ligase inhibitor [1].
| Evidence Dimension | Antibacterial activity against Staphylococcus aureus (MIC) |
|---|---|
| Target Compound Data | Compounds 3a-c, 3e-h, 6b-c, 9a-c had better MIC values than moxifloxacin; 3h and 9b had similar effect to indolmycin. |
| Comparator Or Baseline | Moxifloxacin (antibiotic) and Indolmycin (tryptophanyl-tRNA ligase inhibitor) |
| Quantified Difference | MIC values were lower (better) than moxifloxacin; not significantly different from indolmycin. |
| Conditions | In vitro antibacterial susceptibility testing against S. aureus. |
Why This Matters
This demonstrates that the 1,3-thiazolin-4-one core, a structural feature of CAS 74246-64-3, can be optimized to yield antibacterial agents with performance that meets or exceeds established antibiotics, underscoring its value as a privileged scaffold in drug discovery.
- [1] Stana, A.; Vodnar, D. C.; Marc, G.; Benedec, D.; Tiperciuc, B.; Tamaian, R.; Oniga, O. Antioxidant activity and antibacterial evaluation of new thiazolin-4-one derivatives as potential tryptophanyl-tRNA synthetase inhibitors. J Enzyme Inhib Med Chem 2019, 34, 898–908. View Source
